-Chlorovaleronitrile is an organic compound with the chemical formula C5H8ClN. It is a colorless liquid at room temperature with a faint odor. Some of its key properties include:
Here are some general areas of scientific research where 5-Chlorovaleronitrile could be a useful starting material:
5-Chlorovaleronitrile is an organic compound with the molecular formula C₅H₈ClN and a CAS number of 6280-87-1. It features a five-carbon chain with a cyano group (-C≡N) and a chlorine atom attached to the second carbon. This structure gives it unique chemical properties, making it a subject of interest in various fields such as organic synthesis and medicinal chemistry. The compound is characterized by its moderate volatility and solubility in polar solvents, which enhances its utility in
Due to the lack of specific research on 5-chlorovaleronitrile, it is advisable to handle it with caution, assuming similar properties to other chlorinated nitriles. Potential hazards include:
5-Chlorovaleronitrile can be synthesized through several methods:
5-Chlorovaleronitrile finds applications in various domains:
Several compounds share structural similarities with 5-chlorovaleronitrile, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Valeronitrile | C₅H₉N | Lacks chlorine; less toxic; used as a solvent. |
| 4-Chlorobutyronitrile | C₄H₇ClN | Chlorine on the fourth carbon; different reactivity profile. |
| 3-Chloropropionitrile | C₃H₅ClN | Shorter carbon chain; different physical properties. |
5-Chlorovaleronitrile's uniqueness lies in its five-carbon chain combined with a cyano group and chlorine atom at a specific position, which influences its reactivity and potential applications compared to these similar compounds.
The International Union of Pure and Applied Chemistry nomenclature for this compound is 5-chloropentanenitrile [1] [2] [3]. This systematic name reflects the compound's structure as a pentanenitrile derivative with a chlorine substituent at the fifth carbon position. The compound follows standard International Union of Pure and Applied Chemistry naming conventions for nitriles, where the carbon chain is numbered from the carbon bearing the nitrile functional group [1] [2].
5-Chlorovaleronitrile is known by numerous alternative names and synonyms in chemical literature and commerce. The most frequently encountered synonyms include:
Additional commercial synonyms include:
The compound is also referenced by various abbreviated forms including CVN and 5-CVN in some literature [5] [10].
The compound possesses several standardized chemical registry numbers and identifiers that facilitate its identification across different chemical databases and regulatory systems:
| Registry Type | Identifier | Source |
|---|---|---|
| Chemical Abstracts Service Registry Number | 6280-87-1 | [1] [2] [3] [6] [7] |
| European Community Number (EINECS) | 228-481-4 | [1] [2] [11] [6] [7] |
| PubChem Compound Identifier | 80474 | [1] [2] [12] |
| MDL Number | MFCD00001977 | [1] [2] [3] [6] [7] |
| Beilstein Registry Number | 1742079 | [3] [8] [9] |
| NSC Number | 6156 | [2] [13] [14] |
| DSSTox Substance Identifier | DTXSID20211898 | [2] |
| Nikkaji Number | J211.519K | [2] |
The molecular formula of 5-chlorovaleronitrile is C₅H₈ClN with a molecular weight of 117.58 g/mol [1] [2] [3] [6] [7]. The compound can be represented through various structural notations:
Linear Formula: Cl(CH₂)₄CN [1] [12]
SMILES Notation: ClCCCCC#N [1] [2] [3] [6] [7]
InChI: InChI=1S/C5H8ClN/c6-4-2-1-3-5-7/h1-4H2 [1] [2] [3] [15]
InChI Key: JSAWFGSXRPCFSW-UHFFFAOYSA-N [1] [2] [3] [15]
The molecular structure of 5-chlorovaleronitrile contains two primary functional groups that define its chemical behavior. The nitrile functional group consists of a carbon-nitrogen triple bond (C≡N) with characteristic properties [16]. This triple bond exhibits strong electron-withdrawing effects and provides the compound with distinctive spectroscopic properties, including an intense and sharp carbon-nitrogen stretching peak near 2200 cm⁻¹ in infrared spectroscopy [16].
The chlorine substituent at the terminal position creates a carbon-chlorine single bond that significantly influences the compound's reactivity. Chlorine substituents in organic molecules can depart as chloride anions in substitution and elimination reactions, facilitate proton abstraction, and stabilize generated carbanions [17]. The presence of the chlorine atom introduces electron-withdrawing effects that can enhance the compound's reactivity in nucleophilic substitution reactions [17].
The carbon backbone consists of a five-carbon aliphatic chain with sp³ hybridization at all carbon atoms except for the nitrile carbon, which exhibits sp hybridization. The molecular geometry around the nitrile carbon is linear, while the remaining carbon atoms adopt tetrahedral geometry.
5-Chlorovaleronitrile is an achiral molecule that does not contain any stereogenic centers [18]. The compound possesses a linear five-carbon aliphatic chain with no asymmetric carbon atoms, as none of the carbon atoms in the structure are bonded to four different substituents [18]. Therefore, the compound does not exhibit optical activity and does not exist as enantiomeric forms.
The molecular structure lacks any elements of chirality, including:
The compound exists as a single structural isomer without stereochemical complexity. The absence of stereogenic centers eliminates concerns regarding enantiomeric purity or stereochemical stability in synthetic applications. This structural characteristic simplifies the compound's characterization and quality control requirements in commercial preparations.
5-Chlorovaleronitrile exists as a liquid at room temperature (20°C) [1] [2]. The compound presents as a colorless to light yellow to light orange clear liquid [1] [2]. Some sources describe it more specifically as a clear, colorless liquid [3] [4] [1], indicating minimal coloration in high-purity samples. The liquid form is consistent with its molecular structure and intermolecular forces, which are insufficient to maintain a solid state at ambient temperatures.
The compound has a molecular formula of C₅H₈ClN and a molecular weight of 117.58 g/mol [3] [5] [6] [7]. This molecular weight places it in the category of low to moderate molecular weight organic compounds. The Chemical Abstracts Service (CAS) Registry Number is 6280-87-1 [3] [5] [6] [7], which serves as the unique identifier for this compound in chemical databases and regulatory documentation.
Melting Point: The melting point of 5-Chlorovaleronitrile is not available or not determined in the current literature [8] [9]. This absence of data suggests that the compound may have a very low melting point or that it has not been systematically characterized for this property.
Boiling Point: The boiling point varies significantly with pressure conditions:
The variation in boiling points demonstrates the compound's sensitivity to pressure changes, which is typical for organic liquids. The atmospheric pressure boiling point of approximately 220°C indicates moderate volatility under standard conditions.
The density of 5-Chlorovaleronitrile is 1.045 g/mL at 25°C [3] [10] [4] [11]. The specific gravity at 20°C relative to water at 20°C is 1.05 [1] [2]. These values indicate that the compound is denser than water, which is expected given the presence of the chlorine atom in the molecular structure. The chlorine substituent increases the molecular mass without proportionally increasing the molecular volume, resulting in higher density compared to the unsubstituted valeronitrile.
The refractive index of 5-Chlorovaleronitrile at 20°C is reported with slight variations across sources:
These values are consistent and fall within the typical range for organic nitriles. The refractive index provides information about the compound's optical properties and can be used for identification and purity assessment.
5-Chlorovaleronitrile demonstrates limited solubility in organic solvents. It is slightly soluble in chloroform and ethyl acetate [3] [4]. This limited solubility in common organic solvents suggests that the compound has specific solvation requirements and may require careful solvent selection for synthetic applications or purification processes.
The compound is insoluble in water or not miscible with water [12] [9] [13]. This hydrophobic character is typical for chlorinated organic compounds and nitriles, where the polar cyano group is insufficient to overcome the hydrophobic nature of the chloroalkyl chain. The water immiscibility has practical implications for separation processes and environmental behavior.
Vapor Pressure: The vapor pressure at 25°C is estimated to be in the range of 0.116 to 6.76 mmHg [14]. This relatively low vapor pressure indicates moderate volatility at room temperature, consistent with the compound's liquid state and boiling point characteristics.
Flash Point: The flash point is consistently reported as:
The flash point above 98°C classifies this compound as a combustible liquid rather than a flammable liquid, indicating relatively low fire hazard under normal handling conditions.
Vapor Density: The vapor density is 4.05 [9], indicating that the vapor is significantly denser than air (which has a vapor density of 1.0). This property is important for safety considerations, as vapors will tend to settle in low-lying areas.
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Formula | C₅H₈ClN | - | [3] [5] [6] [7] |
| Molecular Weight | 117.58 | g/mol | [3] [5] [6] [7] |
| Physical State (20°C) | Liquid | - | [1] [2] |
| Density (25°C) | 1.045 | g/mL | [3] [10] [4] [11] |
| Refractive Index (20°C) | 1.446 | - | [10] [4] [11] |
| Boiling Point (10 mmHg) | 92-93 | °C | [3] [5] [6] [4] |
| Boiling Point (760 mmHg) | 220.0±23.0 | °C | [8] |
| Flash Point | 98 | °C | [5] [10] [6] [1] |
| Vapor Density | 4.05 | - | [9] |
| Water Solubility | Insoluble | - | [12] [9] [13] |
Acute Toxic;Irritant